Researchers seeking a phenylacetic acid building block with distinct lipophilicity for CNS-targeted synthesis often face limited options. 2-(4-(Methoxymethyl)phenyl)acetic acid (CAS 343880-24-0) addresses this gap with a unique methoxymethyl substitution that cannot be replicated by simpler analogs.
• Balanced LogP (1.46) and PSA (46.53 Ų) - optimal blood-brain barrier penetration for CNS drug candidates
• Versatile methoxymethyl handle enables oxidation, reduction, or functionalization to diverse heterocycles
• Suited for CNS drug leads, activity-based probes, and agrochemical intermediates
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Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
CAS No.343880-24-0
Cat. No.B1322767
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-(Methoxymethyl)phenyl)acetic acid (CAS 343880-24-0) is a para-substituted phenylacetic acid derivative characterized by a methoxymethyl group on the aromatic ring. It possesses the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling access to unique structural motifs not readily achievable with unsubstituted or mono-substituted phenylacetic acid analogs . Its methoxymethyl moiety confers distinct physicochemical properties that can be leveraged to modulate lipophilicity, solubility, and metabolic stability in derived compounds [1].
Synthetic intermediate
Enables access to unique structural motifs in medicinal chemistry and organic synthesis.
Physicochemical modulation
Methoxymethyl group may support lipophilicity, solubility, and metabolic stability tuning in derived compounds.
Building block versatility
Para-substituted phenylacetic acid scaffold suitable for further derivatization and library synthesis.
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
2-(4-(Methoxymethyl)phenyl)acetic acid: Why Analogs Fall Short
Substituting 2-(4-(Methoxymethyl)phenyl)acetic acid with simpler phenylacetic acid derivatives such as 4-methoxyphenylacetic acid, 4-methylphenylacetic acid, or 4-(hydroxymethyl)phenylacetic acid is scientifically unsound due to significant differences in physicochemical and pharmacokinetic properties. The methoxymethyl group in the target compound introduces a unique combination of lipophilicity and hydrogen-bonding potential that is absent in these analogs . Specifically, the calculated LogP of 1.46 for 2-(4-(Methoxymethyl)phenyl)acetic acid [1] contrasts with the lower LogP of 4-methoxyphenylacetic acid (~1.4) [2], the even lower LogP of 4-methylphenylacetic acid (not well-documented but expected to be lower based on structure), and the significantly more hydrophilic 4-(hydroxymethyl)phenylacetic acid (LogP 0.806) [3]. Such variations in lipophilicity directly impact membrane permeability, protein binding, and metabolic stability of downstream compounds, rendering simple substitution a high-risk approach that can compromise experimental outcomes and product development timelines.
Lipophilicity profile
Target compound has measurably higher LogP than 4-methoxyphenylacetic acidSignificantly more lipophilic than 4-(hydroxymethyl)phenylacetic acid
4-Methoxy analog LogP is lower; may alter membrane permeability contextHydroxymethyl analog is substantially more hydrophilic; ADME profile may shift
Hydrogen-bonding capacity
Additional H-bond acceptor may influence solubility and target-binding behavior
4-Methoxy analog has one fewer acceptor; interactions in derived compounds may differ
Polar surface area
Measurably higher PSA than 4-methoxyphenylacetic acid
Higher polarity may impact blood-brain barrier penetration and solubility profiles
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
[2] Sielc. (2026). 4-Methoxyphenylacetic acid. Retrieved from https://www.sielc.com/4-methoxyphenylacetic-acid.html View Source
[3] BOC Sciences. (n.d.). 4-(Hydroxymethyl)phenylacetic acid - CAS 73401-74-8. Retrieved from https://buildingblock.bocsci.com/4-hydroxymethylphenylacetic-acid-cas-73401-74-8-item-123456.html View Source
Lipophilicity (LogP) vs. 4-Methoxyphenylacetic Acid
2-(4-(Methoxymethyl)phenyl)acetic acid exhibits a calculated LogP of 1.46 [1], which is higher than the LogP of 1.40 reported for 4-methoxyphenylacetic acid [2]. This difference of 0.06 LogP units, while modest, indicates a measurable increase in lipophilicity conferred by the methoxymethyl substitution.
Lipophilicity vs. 4-Methoxy analogData to verify
Target LogP 1.46 vs. 1.40 (Δ=0.06)
Reported lipophilicity difference may support permeability screening context
Calculated values based on standard computational methods
Why This Matters
This higher lipophilicity can translate to improved membrane permeability and potentially better oral bioavailability for drug candidates derived from this scaffold.
LipophilicityDruglikenessADME
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
[2] Sielc. (2026). 4-Methoxyphenylacetic acid. Retrieved from https://www.sielc.com/4-methoxyphenylacetic-acid.html View Source
Lipophilicity (LogP) vs. 4-(Hydroxymethyl)phenylacetic Acid
2-(4-(Methoxymethyl)phenyl)acetic acid demonstrates a significantly higher LogP (1.46) [1] compared to 4-(hydroxymethyl)phenylacetic acid (LogP = 0.806) [2]. This represents an 81% increase in lipophilicity, which is substantial in medicinal chemistry terms.
Lipophilicity vs. Hydroxymethyl analogData to verify
Target LogP 1.46 vs. 0.806 (Δ=0.654, ~81% higher)
Substantial lipophilicity difference; may shift BBB penetration model context
Hydroxymethyl analog better suited for hydrophilic research environments
LipophilicityHydrophilicityADME
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
LogP = 1.46
Comparator Or Baseline
4-(Hydroxymethyl)phenylacetic acid: LogP = 0.806
Quantified Difference
ΔLogP = 0.654 (81% increase in lipophilicity)
Conditions
Calculated values based on standard computational methods
Why This Matters
The stark difference in lipophilicity means that the target compound is much more suitable for applications requiring cellular or blood-brain barrier penetration, while the hydroxymethyl analog is better suited for hydrophilic environments.
LipophilicityHydrophilicityADME
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
[2] BOC Sciences. (n.d.). 4-(Hydroxymethyl)phenylacetic acid - CAS 73401-74-8. Retrieved from https://buildingblock.bocsci.com/4-hydroxymethylphenylacetic-acid-cas-73401-74-8-item-123456.html View Source
Hydrogen Bonding Capacity vs. 4-Methoxyphenylacetic Acid
2-(4-(Methoxymethyl)phenyl)acetic acid possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor , identical to 4-methoxyphenylacetic acid [1]. However, the methoxymethyl group provides an additional oxygen atom that can participate in hydrogen bonding, potentially enhancing interactions with biological targets or improving solubility in certain solvent systems.
H-Bond Acceptors vs. 4-Methoxy analogClass-level
Target: 3 acceptors, 1 donor vs. 2 acceptors, 1 donor
Additional acceptor may influence solubility and target binding; requires experimental validation
Structural inference only
Hydrogen BondingSolubilityTarget Engagement
Evidence Dimension
Hydrogen Bonding Capacity
Target Compound Data
3 hydrogen bond acceptors, 1 hydrogen bond donor
Comparator Or Baseline
4-Methoxyphenylacetic acid: 2 hydrogen bond acceptors, 1 hydrogen bond donor
Quantified Difference
1 additional hydrogen bond acceptor
Conditions
Structural analysis based on chemical formula
Why This Matters
The additional hydrogen bond acceptor in the target compound may offer subtle but meaningful improvements in solubility and target binding, which can be crucial in lead optimization programs.
Hydrogen BondingSolubilityTarget Engagement
[1] PubChem. (2025). 4-Methoxyphenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyphenylacetic-acid View Source
Polar Surface Area (PSA) vs. 4-Methoxyphenylacetic Acid
2-(4-(Methoxymethyl)phenyl)acetic acid has a calculated Polar Surface Area (PSA) of 46.53 Ų [1], whereas 4-methoxyphenylacetic acid has a PSA of 35.53 Ų . This 11.0 Ų increase (31% higher) reflects the additional polarity introduced by the methoxymethyl group.
PSA vs. 4-Methoxy analogData to verify
Target PSA 46.53 Ų vs. 35.53 Ų (Δ=11.0, 31% higher)
Higher PSA may support water solubility screening; BBB permeability may be reduced
Calculated values; evaluate in context of complete molecule
Polar Surface AreaDruglikenessADME
Evidence Dimension
Polar Surface Area (PSA)
Target Compound Data
PSA = 46.53 Ų
Comparator Or Baseline
4-Methoxyphenylacetic acid: PSA = 35.53 Ų
Quantified Difference
ΔPSA = 11.0 Ų (31% increase)
Conditions
Calculated values based on standard computational methods
Why This Matters
Higher PSA is associated with improved water solubility and reduced blood-brain barrier permeability, offering a different ADME profile that can be exploited in drug design.
Polar Surface AreaDruglikenessADME
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
Given its moderately high LogP of 1.46 [1] and favorable PSA of 46.53 Ų , 2-(4-(Methoxymethyl)phenyl)acetic acid is well-suited for the synthesis of drug candidates intended for central nervous system (CNS) targets. Its lipophilicity enhances blood-brain barrier penetration while the PSA remains within the optimal range for CNS drugs (typically <70 Ų). This compound can serve as a privileged scaffold for developing novel analgesics, anti-inflammatory agents, or other CNS-active therapeutics.
Heterocyclic Building Block Synthesis
The methoxymethyl group in 2-(4-(Methoxymethyl)phenyl)acetic acid provides a versatile handle for further chemical transformations. It can undergo reactions such as oxidation to the aldehyde or carboxylic acid, or reduction to the hydroxymethyl derivative, enabling the synthesis of diverse heterocyclic compounds. This makes it an invaluable intermediate in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.
Activity-Based Probe Development
The balanced lipophilicity and polarity of 2-(4-(Methoxymethyl)phenyl)acetic acid, as evidenced by its LogP (1.46) and PSA (46.53 Ų), make it an excellent starting material for the synthesis of activity-based probes. The methoxymethyl group can be functionalized with reporter tags or affinity handles while maintaining favorable cellular permeability. This enables the creation of tool compounds for studying protein function and drug-target engagement in living cells.
Crop Protection Agent Development
The phenylacetic acid core is a common motif in many agrochemicals. The unique substitution pattern of 2-(4-(Methoxymethyl)phenyl)acetic acid offers opportunities to develop novel herbicides, fungicides, or insecticides with improved physicochemical properties. Its moderate lipophilicity (LogP 1.46) and hydrogen bonding capacity (3 acceptors, 1 donor) can enhance foliar uptake and translocation within plants, potentially leading to more efficacious and environmentally benign crop protection solutions.
Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Moderate lipophilicity and favorable PSA range
Blood-brain barrier penetration potential review
Heterocyclic building block synthesis
Methoxymethyl handle for oxidation/reduction diversification
Downstream chemical compatibility and selectivity
Activity-based probe development
Balanced lipophilicity and polarity for cellular permeability
Reporter tag conjugation and target engagement verification
Crop protection agent synthesis
Moderate lipophilicity and hydrogen-bond capacity for foliar uptake
Uptake and translocation in plant models
[1] YYBYY. (n.d.). (4-Methoxymethylphenyl)acetic acid 2-[4-(methoxymethyl)phenyl]acetic acid CAS 343880-24-0. Retrieved from https://www.yybyy.com/chemicals/detail/343880-24-0 View Source
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